molecular formula C9H16F3NO B8595163 N-(1-Methylhexyl)trifluoroacetamide

N-(1-Methylhexyl)trifluoroacetamide

Cat. No.: B8595163
M. Wt: 211.22 g/mol
InChI Key: ZMOGSTKHQWMDST-UHFFFAOYSA-N
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Description

Trifluoroacetamide derivatives generally feature a trifluoroacetyl group (-COCF₃) bonded to an amine. These compounds are often used in organic synthesis, pharmaceuticals, or agrochemicals due to their stability and reactivity.

Properties

Molecular Formula

C9H16F3NO

Molecular Weight

211.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-heptan-2-ylacetamide

InChI

InChI=1S/C9H16F3NO/c1-3-4-5-6-7(2)13-8(14)9(10,11)12/h7H,3-6H2,1-2H3,(H,13,14)

InChI Key

ZMOGSTKHQWMDST-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Trifluoroacetamide Derivatives

The evidence includes the following trifluoroacetamide analogs, which differ in substituent groups and applications:

Table 1: Structural and Functional Comparison of Trifluoroacetamide Derivatives

Compound Name (CAS) Structure Highlights Key Applications Reference
N-(Iodoethyl)trifluoroacetamide (CAS 67680-56-2) Iodoethyl group attached to nitrogen; reactive halogen for sulfhydryl modification Peptide synthesis, fluorinated compound preparation, catalysis in organic synthesis
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide (CAS 515176-14-4) Pyrazole ring with ethyl and methyl substituents; methylene linker to trifluoroacetamide Pharmaceutical intermediate (exact use unspecified)
N-(2’-Butyloxy-[1’,3’]dioxolan-4’-ylmethyl)trifluoroacetamide Orthoester-functionalized dioxolane ring; butyloxy side chain Synthetic intermediate (specific application not detailed)

Key Findings:

Reactivity and Functional Groups :

  • N-(Iodoethyl)trifluoroacetamide (CAS 67680-56-2) is distinguished by its iodoethyl group, enabling nucleophilic substitution reactions (e.g., cysteine modification in peptides) .
  • The pyrazole-containing derivative (CAS 515176-14-4) may leverage its heterocyclic structure for biological activity, though its exact role is unspecified in the evidence .

Applications: None of the listed compounds are explicitly used as pesticides, unlike other benzamide or triazine derivatives in the evidence (e.g., flutolanil or methoprotryne) . Trifluoroacetamides in the evidence are primarily intermediates in organic or pharmaceutical synthesis.

Limitations of the Evidence

  • Absence of Target Compound : The provided materials lack data on N-(1-Methylhexyl)trifluoroacetamide , preventing a direct comparison.
  • Structural Diversity : The listed analogs vary significantly in substituents (e.g., iodoethyl, pyrazole, orthoester), making generalized conclusions about trifluoroacetamides unreliable.

Recommendations for Further Research

To address the gaps in this analysis, consult additional sources that:

  • Detail the synthesis, properties, and applications of This compound .
  • Compare its physicochemical parameters (e.g., logP, solubility) with analogs like those above.

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